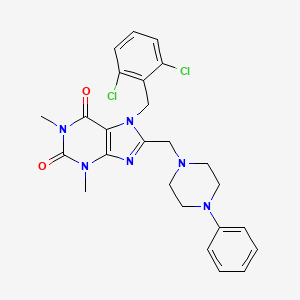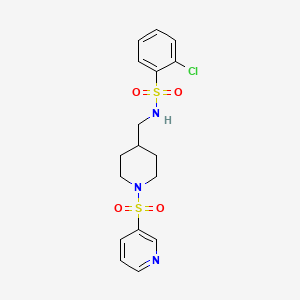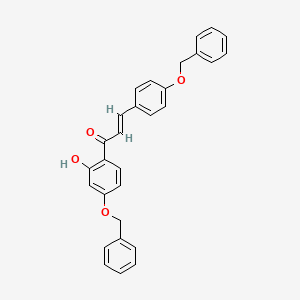![molecular formula C20H16ClN3O4S B2694888 2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-97-0](/img/structure/B2694888.png)
2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16ClN3O4S and its molecular weight is 429.88. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Improved Synthesis and Application in Anticancer and Anti-HIV Research : An improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride was developed, leading to the production of substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. These compounds exhibit potential as anticancer and anti-HIV agents. The synthesis occurs rapidly at room temperature but faces challenges in purification due to insolubility in common solvents. This highlights the compound's relevance in developing novel therapeutic agents despite the stability and purification challenges (Jashari et al., 2007).
Anticancer Activities of Benzothiadiazinyl Hydrazinecarboxamides : A series of compounds based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide and related structures were designed, synthesized, and tested for anticancer activity against various cancer cell lines. These studies demonstrated moderate to good inhibitory activity, suggesting the chemical's potential in cancer treatment. Notably, compounds showed significant activity due to tubulin polymerization inhibition, marking them as promising candidates for anticancer drug development (Kamal et al., 2011).
Antimicrobial Applications : Another study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds exhibited moderate antimicrobial activity against several bacterial and fungal strains, indicating the compound's utility beyond anticancer applications and into antimicrobial resistance research (Sah et al., 2014).
Synthesis of Related Heterocyclic Compounds : Studies on the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive agents further elucidate the chemical's versatility. These efforts aimed at synthesizing derivatives with potential for treating hypertension, showcasing the breadth of applications in cardiovascular disease management (Neill et al., 1998).
Cyclisation Chemistry and Novel Heterocyclic Structures : Research on cyclisation chemistry has led to the creation of novel heterocyclic structures derived from thiadiazines, highlighting innovative approaches to synthesizing complex molecules with potential pharmacological applications (Koutentis & Rees, 2000).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-28-17-9-7-16(8-10-17)24-19-18(6-3-11-22-19)29(26,27)23(20(24)25)13-14-4-2-5-15(21)12-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOSSJXHUBYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2694806.png)
![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)


![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2694813.png)

![5-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2694818.png)
![7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2694819.png)
![1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694820.png)



![1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B2694827.png)